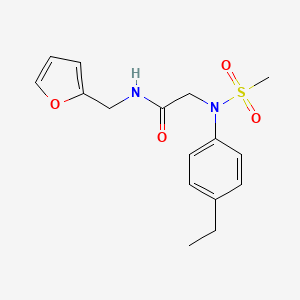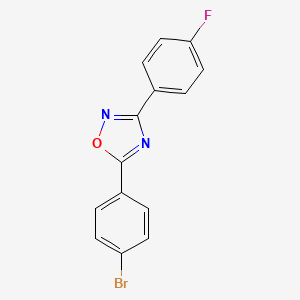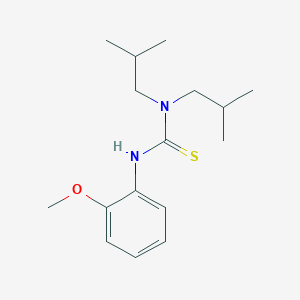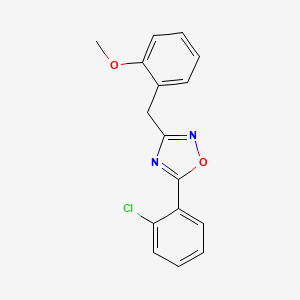
N~2~-(4-ethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as EFG, is a compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N~2~-(4-ethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation, and may also induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(4-ethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potential anti-tumor properties, which may make it a useful tool for studying cancer. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N~2~-(4-ethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action and identify the specific enzymes that are affected by this compound. Another direction is to study the potential applications of this compound in the treatment of inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in combination with other drugs.
Méthodes De Synthèse
N~2~-(4-ethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method has been described in detail in scientific literature and involves the use of reagents such as 4-ethylbenzaldehyde, furfural, and methylsulfonyl chloride. The final product, this compound, is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N~2~-(4-ethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-13-6-8-14(9-7-13)18(23(2,20)21)12-16(19)17-11-15-5-4-10-22-15/h4-10H,3,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBCIJMHXCQDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)

![dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate](/img/structure/B5883473.png)
![2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5883480.png)
![2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5883489.png)
![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)



![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)